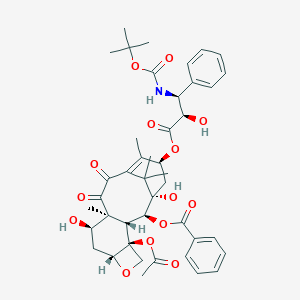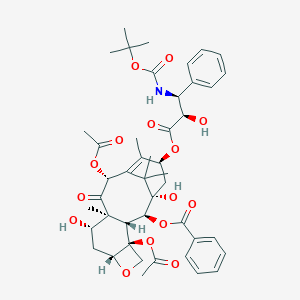
3,4-Dimetoxi-L-fenilalanina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
3-(3,4-Dimethoxyphenyl)-L-alanine has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
3,4-Dimethoxy-L-phenylalanine, also known as (S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid, is a derivative of L-tyrosine . The primary target of this compound is the enzyme Phenylalanine Ammonia-Lyase (PAL) from Petroselinum crispum (PcPAL) . PAL plays a crucial role in the biosynthesis of phenylpropanoids, a class of plant secondary metabolites that are involved in various physiological functions.
Mode of Action
The compound interacts with PAL by acting as a substrate for the enzyme . It undergoes a reaction catalyzed by PAL, resulting in the formation of highly valuable di-substituted products . The interaction of 3,4-Dimethoxy-L-phenylalanine with PAL has been enhanced through protein engineering and saturation mutagenesis, leading to improved activity of the enzyme towards this compound .
Biochemical Pathways
The action of 3,4-Dimethoxy-L-phenylalanine primarily affects the phenylpropanoid biosynthesis pathway. This pathway is responsible for the production of a wide range of compounds, including flavonoids, coumarins, and lignins, which play vital roles in plant growth, development, and defense .
Result of Action
The action of 3,4-Dimethoxy-L-phenylalanine results in the production of di-substituted products, such as the L-DOPA precursor 3,4-dimethoxy-L-phenylalanine or the 3-bromo-4-methoxy-phenylalanine . These products have potential applications in various fields, including pharmaceuticals and biotechnology .
Action Environment
The action, efficacy, and stability of 3,4-Dimethoxy-L-phenylalanine can be influenced by various environmental factors. For instance, the activity of PAL, the primary target of this compound, can be affected by factors such as pH, temperature, and the presence of other molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethoxyphenyl)-L-alanine typically involves the use of phenylalanine ammonia-lyases (PALs) or aromatic ammonia-lyases (AALs). These enzymes catalyze the conversion of L-tyrosine derivatives to their corresponding phenylalanine derivatives . The reaction conditions often include a pH of around 9.5 and temperatures around 30°C .
Industrial Production Methods: Industrial production methods may involve the use of engineered PALs or AALs with enhanced catalytic efficiency towards 3-(3,4-Dimethoxyphenyl)-L-alanine . These enzymes are optimized through protein engineering techniques such as rational design and saturation mutagenesis .
Análisis De Reacciones Químicas
Types of Reactions: 3-(3,4-Dimethoxyphenyl)-L-alanine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy groups to hydroxy groups.
Reduction: Reduction reactions can modify the amino acid side chain.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens .
Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as hydroxy or halogenated phenylalanine derivatives .
Comparación Con Compuestos Similares
3,4-Dimethoxy-DL-phenylalanine: A racemic mixture of the D and L forms of the compound.
3-Bromo-4-methoxy-phenylalanine: A derivative with a bromine atom at position 3 and a methoxy group at position 4.
Uniqueness: 3-(3,4-Dimethoxyphenyl)-L-alanine is unique due to its specific methoxy substitutions, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for studying enzyme specificity and for use in synthetic organic chemistry .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14/h3-4,6,8H,5,12H2,1-2H3,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTFNYVAFGYEKI-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185947 | |
| Record name | 3,4-Dimethoxyphenylalanine, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32161-30-1 | |
| Record name | 3-Methoxy-O-methyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32161-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxyphenylalanine, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032161301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethoxyphenylalanine, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-Amino-3-(3,4-Dimethoxyphenyl)Propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIMETHOXYPHENYLALANINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC6UEI64EC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4-Dimethoxy-L-phenylalanine interact with Loktanella atrilutea Aromatic Ammonia-Lyase (LaAAL)?
A1: Research indicates that 3,4-Dimethoxy-L-phenylalanine serves as a notably efficient substrate for LaAAL. [] This enzyme, categorized as a tyrosine ammonia-lyase (TAL), demonstrates unusual substrate specificity, showing reduced activity with typical AAL substrates like L-Phenylalanine, L-Tyrosine, and L-Histidine. The study suggests that the unique catalytic properties of LaAAL, possibly influenced by the steric interactions within its active site, contribute to its preference for 3,4-Dimethoxy-L-phenylalanine. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B193512.png)








![(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride](/img/structure/B193569.png)


![Cabergoline specified impurity [EP]](/img/structure/B193578.png)
